molecular formula C15H17NO2 B2787035 N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide CAS No. 2411241-34-2

N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide

Katalognummer B2787035
CAS-Nummer: 2411241-34-2
Molekulargewicht: 243.306
InChI-Schlüssel: FWNOOAYBDMYKNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide, also known as MDIBMI, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MDIBMI is a synthetic compound that can be synthesized using various methods.

Wirkmechanismus

The mechanism of action of N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell proliferation and differentiation. In addition, this compound has been shown to activate the extracellular signal-regulated kinase pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of histone deacetylases. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-cancer, anti-Alzheimer's, and anti-Parkinson's disease effects. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity of this compound.

Zukünftige Richtungen

There are many future directions for the study of N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications in other diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound can be synthesized using various methods and has been shown to have various biochemical and physiological effects. However, further studies are needed to determine its optimal dosage and toxicity, as well as its mechanism of action and potential therapeutic applications in other diseases.

Synthesemethoden

N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide can be synthesized using various methods, including the reaction of 1-methyl-3,4-dihydroisoquinoline with propargyl bromide, followed by the reaction of the resulting product with 2-bromo-N,N-dimethylethanamine. Another method involves the reaction of 1-methyl-3,4-dihydroisoquinoline with propargyl bromide, followed by the reaction of the resulting product with 2-bromo-N,N-dimethylethanamine, and then with sodium hydride.

Wissenschaftliche Forschungsanwendungen

N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from cell death.

Eigenschaften

IUPAC Name

N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-6-14(17)16-11-15(2)13-8-5-4-7-12(13)9-10-18-15/h4-5,7-8H,9-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNOOAYBDMYKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1(C2=CC=CC=C2CCO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.